molecular formula C10H9N3O2 B14812986 6-Cyano-4-cyclopropoxynicotinamide

6-Cyano-4-cyclopropoxynicotinamide

Cat. No.: B14812986
M. Wt: 203.20 g/mol
InChI Key: XDJHTDXFZCVWIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Cyano-4-cyclopropoxynicotinamide is a chemical compound that belongs to the class of nicotinamide derivatives It is characterized by the presence of a cyano group (-CN) and a cyclopropoxy group (-O-cyclopropyl) attached to the nicotinamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyano-4-cyclopropoxynicotinamide typically involves the following steps:

    Starting Materials: The synthesis begins with nicotinamide as the core structure.

    Introduction of the Cyano Group: The cyano group can be introduced through a cyanation reaction, often using reagents such as sodium cyanide (NaCN) or potassium cyanide (KCN) under appropriate conditions.

    Introduction of the Cyclopropoxy Group: The cyclopropoxy group can be introduced via a nucleophilic substitution reaction, where a cyclopropyl halide (e.g., cyclopropyl bromide) reacts with the nicotinamide derivative in the presence of a base like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Cyano-4-cyclopropoxynicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, where the cyano or cyclopropoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Cyclopropyl halides in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted nicotinamide derivatives.

Scientific Research Applications

6-Cyano-4-cyclopropoxynicotinamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.

    Biological Studies: It is used in biochemical assays to study enzyme kinetics and inhibition.

    Industrial Applications: The compound is investigated for its potential use in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 6-Cyano-4-cyclopropoxynicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. The cyclopropoxy group may influence the compound’s binding affinity and specificity by providing steric hindrance or electronic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Cyano-3-cyclopropoxynicotinamide: Similar structure but with different substitution pattern.

    6-Cyano-4-methoxynicotinamide: Contains a methoxy group instead of a cyclopropoxy group.

    6-Cyano-4-ethoxynicotinamide: Contains an ethoxy group instead of a cyclopropoxy group.

Uniqueness

6-Cyano-4-cyclopropoxynicotinamide is unique due to the presence of both the cyano and cyclopropoxy groups, which confer distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s reactivity and specificity in various applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

6-cyano-4-cyclopropyloxypyridine-3-carboxamide

InChI

InChI=1S/C10H9N3O2/c11-4-6-3-9(15-7-1-2-7)8(5-13-6)10(12)14/h3,5,7H,1-2H2,(H2,12,14)

InChI Key

XDJHTDXFZCVWIJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=NC(=C2)C#N)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.